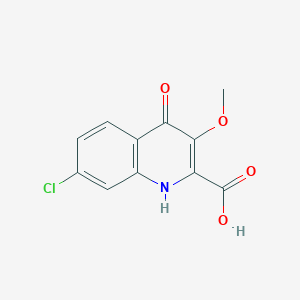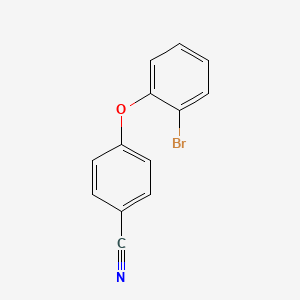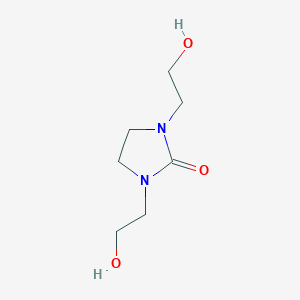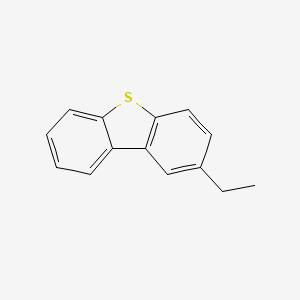
N-isopropyl-4-methylpyrimidine-2-sulfonamide
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
N-isopropyl-4-methylpyrimidine-2-sulfonamide is a compound belonging to the class of sulfonamides, which are known for their diverse applications in pharmaceuticals, agrochemicals, and other industries. This compound features a pyrimidine ring substituted with an isopropyl group at the 4-position and a methyl group at the 2-position, along with a sulfonamide functional group.
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of N-isopropyl-4-methylpyrimidine-2-sulfonamide typically involves the reaction of 4-methylpyrimidine-2-sulfonyl chloride with isopropylamine. The reaction is carried out under anhydrous conditions to prevent hydrolysis of the sulfonyl chloride. The general reaction scheme is as follows:
Starting Materials: 4-methylpyrimidine-2-sulfonyl chloride and isopropylamine.
Reaction Conditions: Anhydrous solvent (e.g., dichloromethane), low temperature (0-5°C), and a base (e.g., triethylamine) to neutralize the hydrochloric acid formed during the reaction.
Procedure: The sulfonyl chloride is added dropwise to a solution of isopropylamine and triethylamine in dichloromethane at low temperature. The reaction mixture is stirred for several hours, and the product is isolated by filtration and purified by recrystallization.
Industrial Production Methods
In an industrial setting, the production of this compound may involve continuous flow reactors to ensure efficient mixing and temperature control. The use of automated systems can enhance the scalability and reproducibility of the synthesis process.
化学反応の分析
Types of Reactions
N-isopropyl-4-methylpyrimidine-2-sulfonamide can undergo various chemical reactions, including:
Oxidation: The sulfonamide group can be oxidized to form sulfonic acids.
Reduction: The sulfonamide group can be reduced to form amines.
Substitution: The pyrimidine ring can undergo electrophilic or nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Oxidizing agents such as hydrogen peroxide or potassium permanganate.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride.
Substitution: Reagents such as halogens (for electrophilic substitution) or nucleophiles like amines and thiols.
Major Products
Oxidation: Formation of sulfonic acids.
Reduction: Formation of primary or secondary amines.
Substitution: Formation of substituted pyrimidine derivatives.
科学的研究の応用
N-isopropyl-4-methylpyrimidine-2-sulfonamide has several scientific research applications, including:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential as an enzyme inhibitor or receptor modulator.
Medicine: Explored for its antimicrobial and anti-inflammatory properties.
Industry: Utilized in the development of agrochemicals and other specialty chemicals.
作用機序
The mechanism of action of N-isopropyl-4-methylpyrimidine-2-sulfonamide involves its interaction with specific molecular targets, such as enzymes or receptors. The sulfonamide group can mimic the structure of natural substrates, allowing the compound to competitively inhibit enzyme activity. This inhibition can disrupt metabolic pathways, leading to the desired biological effect.
類似化合物との比較
Similar Compounds
Sulfamethoxazole: A sulfonamide antibiotic used to treat bacterial infections.
Sulfadiazine: Another sulfonamide antibiotic used in combination with pyrimethamine to treat toxoplasmosis.
Sulfanilamide: The parent compound of sulfonamide drugs, used to treat bacterial infections.
Uniqueness
N-isopropyl-4-methylpyrimidine-2-sulfonamide is unique due to its specific substitution pattern on the pyrimidine ring, which can confer distinct biological activities and chemical reactivity compared to other sulfonamides. This uniqueness makes it a valuable compound for research and development in various fields.
特性
分子式 |
C8H13N3O2S |
|---|---|
分子量 |
215.28 g/mol |
IUPAC名 |
4-methyl-N-propan-2-ylpyrimidine-2-sulfonamide |
InChI |
InChI=1S/C8H13N3O2S/c1-6(2)11-14(12,13)8-9-5-4-7(3)10-8/h4-6,11H,1-3H3 |
InChIキー |
YWZZRHHEZOOQID-UHFFFAOYSA-N |
正規SMILES |
CC1=NC(=NC=C1)S(=O)(=O)NC(C)C |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



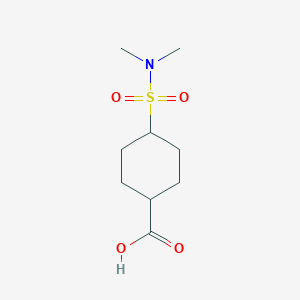
![2-(2-Methylimidazo[2,1-b]thiazol-6-yl)acetic acid hydrochloride](/img/structure/B13970541.png)
